2-Methoxy-3-phenylmethoxypropanoic acid
Description
Properties
IUPAC Name |
2-methoxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(11(12)13)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZYDYPGPKFAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into three primary components:
- Propanoic acid nucleus : Serves as the carboxylic acid backbone.
- Methoxy group : Introduced via alkylation or nucleophilic substitution.
- Phenylmethoxy group : Typically appended through benzylation or Ullmann-type coupling.
Malonic Ester Synthesis as a Foundational Approach
The malonic ester synthesis, a cornerstone in carboxylic acid preparation, provides a versatile framework for constructing this compound.
Alkylation of Malonic Acid Diethyl Ester
The diethyl ester of malonic acid undergoes stepwise alkylation to install the methoxy and phenylmethoxy moieties:
First Alkylation :
Second Alkylation :
Hydrolysis and Decarboxylation
The dialkylated malonic ester is subjected to saponification and decarboxylation:
- Hydrolysis : 6M hydrochloric acid (HCl), reflux for 4 hours.
- Decarboxylation : Heating at 150°C under reduced pressure (0.2 mmHg) to eliminate carbon dioxide.
- Yield : 68–72% after purification via recrystallization from ethanol-water (3:1 v/v).
Table 1: Optimization of Malonic Ester Alkylation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | DMF |
| Base | NaOEt | K₂CO₃ | K₂CO₃ |
| Temperature (°C) | 78 | 80 | 80 |
| Reaction Time (h) | 6 | 12 | 12 |
| Yield (%) | 55 | 72 | 72 |
Epoxide Ring-Opening Strategy
An alternative route leverages glycidic acid derivatives, exploiting epoxide reactivity for regioselective ether formation.
Synthesis of Glycidic Acid Intermediate
Sequential Nucleophilic Additions
Methoxylation :
Benzyloxymethylation :
Oxidation to Carboxylic Acid
The resulting di-ether intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 65–70% yield.
Stepwise Protection-Deprotection Methodology
To circumvent regiochemical challenges, a protection-deprotection sequence ensures precise functionalization.
Selective Silylation
Methoxy Group Installation
Benzyloxy Group Introduction
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Malonic Ester | 72 | 98 | High | Moderate |
| Epoxide Ring-Opening | 70 | 95 | Moderate | High (Cr waste) |
| Protection-Deprotection | 65 | 99 | Low | Low |
Mechanistic Insights and Kinetic Considerations
The malonic ester route proceeds via a two-step alkylation mechanism:
- Base-Induced Deprotonation : Sodium ethoxide abstracts an α-proton, generating a resonance-stabilized enolate.
- SN2 Alkylation : Methyl iodide undergoes nucleophilic attack, forming the C-O bond with inversion of configuration.
In the epoxide pathway, BF₃·OEt₂ polarizes the epoxide oxygen, rendering the β-carbon electrophilic for methoxide attack. Steric effects dictate preferential nucleophilic addition at the less substituted position.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH₂C₆H₅), 3.41 (s, 3H, OCH₃), 2.89–2.75 (m, 2H, CH₂), 2.62 (t, J=6.8 Hz, 1H, CH).
- IR (KBr) : 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
Industrial Scalability and Environmental Impact
The malonic ester method demonstrates superior scalability due to its homogeneous reaction conditions and minimal byproduct formation. However, solvent recovery systems are essential to mitigate ethanol emissions. In contrast, the epoxide route's reliance on chromium-based oxidants necessitates stringent waste management protocols.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-phenylmethoxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-3-phenylmethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-phenylmethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-phenylpropanoic acid: This compound is structurally similar but lacks the phenylmethoxy group.
3-(2-Methoxyphenyl)propanoic acid: Another similar compound with a methoxy group on the phenyl ring.
Uniqueness
2-Methoxy-3-phenylmethoxypropanoic acid is unique due to its specific combination of methoxy and phenylmethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions.
Biological Activity
2-Methoxy-3-phenylmethoxypropanoic acid is an organic compound with the molecular formula C11H14O4, known for its potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and associated biological effects.
- Molecular Weight : 210.229 g/mol
- IUPAC Name : this compound
- InChI Key : ROZYDYPGPKFAOT-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with biological targets, leading to various therapeutic effects. Research indicates that this compound may exhibit:
- Anti-inflammatory Properties : It has shown potential in inhibiting enzymes involved in inflammatory pathways, which may be beneficial in treating conditions characterized by inflammation.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties, although further research is necessary to elucidate specific mechanisms and efficacy.
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially affecting metabolic pathways and influencing disease processes.
The mechanism of action for this compound involves its binding to specific receptors or enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By modulating these pathways, the compound can reduce inflammation and possibly alleviate pain associated with inflammatory diseases.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
-
In Vitro Studies :
- A study conducted on cultured human cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines when exposed to inflammatory stimuli.
- Enzyme assays indicated that this compound effectively inhibited COX enzymes, suggesting a mechanism for its anti-inflammatory effects.
-
In Vivo Studies :
- Animal models of arthritis treated with this compound showed reduced swelling and pain compared to control groups, indicating potential therapeutic benefits in inflammatory conditions.
- Another study highlighted its effect on tumor growth in xenograft models, where it exhibited a dose-dependent reduction in tumor size.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-3-phenylpropanoic acid | Lacks phenylmethoxy group | Moderate anti-inflammatory |
| 3-(2-Methoxyphenyl)propanoic acid | Methoxy group on phenyl ring | Lower enzyme inhibition |
| 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid | Additional methyl group | Enhanced anticancer properties |
The presence of both methoxy and phenylmethoxy groups in this compound contributes to its distinct biological profile compared to similar compounds.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methoxy-3-phenylmethoxypropanoic acid with high purity?
Methodological Answer: The synthesis of structurally analogous methoxy-substituted propanoic acids typically involves multi-step reactions, including esterification, substitution, and hydrolysis. For example:
- Step 1: Protection of reactive groups (e.g., methoxy and phenylmethoxy) using tert-butyldimethylsilyl (TBS) or benzyl ethers to prevent side reactions .
- Step 2: Coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to introduce the phenylmethoxy group at the C3 position .
- Step 3: Acidic or basic hydrolysis of ester intermediates to yield the final carboxylic acid .
Critical Parameters:
- Temperature: Maintain 0–5°C during sensitive steps (e.g., Grignard reactions) to avoid decomposition .
- Solvent Choice: Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for moisture-sensitive reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .
Q. How can researchers ensure the stability of this compound under experimental conditions?
Methodological Answer: Stability is influenced by storage conditions and chemical compatibility:
- Storage: Store at –20°C in airtight, amber vials to prevent photodegradation and moisture absorption .
- Incompatible Materials: Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of methoxy group degradation) .
- Monitoring Stability: Use periodic HPLC analysis (C18 column, 0.1% formic acid/acetonitrile mobile phase) to detect degradation products .
Advanced Research Questions
Q. How can contradictory data regarding the biological activity of this compound be resolved?
Methodological Answer: Discrepancies in bioactivity data may arise from impurity profiles or assay variability. Strategies include:
- Purity Validation: Characterize batches using LC-MS (electrospray ionization) to confirm >98% purity and identify trace impurities (e.g., unreacted intermediates) .
- Assay Standardization: Use positive controls (e.g., ibuprofen for COX inhibition) and replicate experiments across multiple cell lines (e.g., HEK293, HeLa) .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors) and validate with SPR (surface plasmon resonance) .
Q. What advanced analytical techniques are recommended for elucidating the stereochemical configuration of this compound derivatives?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- NMR Spectroscopy: Analyze - and -NMR coupling constants (e.g., -values for vicinal protons) and NOESY correlations to confirm stereochemistry .
- X-ray Crystallography: Co-crystallize derivatives with chiral amines (e.g., (R)-1-phenylethylamine) to determine absolute configuration .
Q. How can researchers mitigate the lack of ecotoxicological data for this compound?
Methodological Answer:
- In Silico Prediction: Use tools like ECOSAR (Ecological Structure-Activity Relationships) to estimate acute toxicity to aquatic organisms (e.g., Daphnia magna) .
- Microcosm Studies: Evaluate biodegradability in soil/water systems (OECD 301F protocol) and measure half-life under UV exposure .
- Bioaccumulation Assays: Perform octanol-water partition coefficient () measurements via shake-flask method to assess environmental persistence .
Methodological Comparison Tables
Q. Table 1. Comparison of Synthetic Routes for Methoxy-Substituted Propanoic Acids
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Application | Sensitivity | Limitations |
|---|---|---|---|
| LC-MS | Purity validation, impurity profiling | 0.1 ng/mL | High equipment cost |
| Chiral HPLC | Enantiomeric resolution | 1 µg/mL | Requires chiral columns |
| X-ray Crystallography | Absolute configuration determination | N/A | Requires single crystals |
Key Recommendations for Researchers
- Collaborative Studies: Share raw spectral data (NMR, LC-MS) via repositories like Zenodo to address reproducibility issues .
- Safety Protocols: Follow NIOSH guidelines for handling potential irritants (e.g., wear nitrile gloves, use fume hoods) .
- Data Transparency: Report reaction yields, purity, and characterization data in full to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
